Lathosterol (cholest-7-en-3β-ol) is a sterol synthesized in the liver and other tissues as a precursor in the biosynthesis of cholesterol. [, , , ] It is a key intermediate in the Bloch pathway of cholesterol synthesis. [] While cholesterol is a vital component of cell membranes, lathosterol's specific biological functions beyond its role as a precursor remain largely unexplored. []
Elevated levels of lathosterol in plasma serve as a sensitive indicator of increased cholesterol synthesis. [, , , , , , ] Conversely, decreased levels of lathosterol reflect a decrease in the rate of cholesterol synthesis. [, , ] Therefore, lathosterol is used as a biomarker for monitoring cholesterol homeostasis and evaluating the efficacy of cholesterol-lowering interventions. [, , , , ]
Lathosterol is synthesized through the mevalonate pathway, which begins with acetyl-CoA and progresses through several intermediates to produce lanosterol. The key steps in its synthesis include:
The conversion from lathosterol to cholesterol involves additional enzymatic steps, including desaturation and reduction processes .
Lathosterol has the molecular formula and features a characteristic sterolic structure comprising four fused hydrocarbon rings (three cyclohexane rings and one cyclopentane ring). The presence of a double bond at position 5 distinguishes it from other sterols such as cholesterol.
The specific arrangement of hydroxyl groups and double bonds in its structure influences its biochemical properties and interactions within biological membranes .
Lathosterol participates in several significant biochemical reactions:
Lathosterol functions primarily as an intermediate in the cholesterol biosynthesis pathway. Its levels in plasma serve as an indicator of whole-body cholesterol synthesis rates. The mechanism of action involves:
These properties are significant for its extraction and analysis in laboratory settings .
Lathosterol has several important applications in scientific research:
Lathosterol (5α-cholest-7-en-3β-ol) represents a key sterol intermediate in the Bloch pathway of cholesterol biosynthesis. This pathway initiates from lanosterol and involves a series of enzymatic modifications including demethylation, desaturation, and reduction. Lathosterol is synthesized from 7-dehydrodesmosterol via the action of 3β-hydroxysteroid-Δ24-reductase (DHCR24), though its position immediately downstream of lathosterol oxidase (sterol-C5-desaturase) activity makes it a focal point in the pathway [1] [9]. The Kandutsch-Russell pathway represents an alternative route producing 7-dehydrocholesterol, but the Bloch pathway via lathosterol predominates in most mammalian tissues [6].
The enzymatic transformation to lathosterol occurs in the endoplasmic reticulum, with accumulating evidence suggesting subcellular compartmentalization of these reactions. Studies demonstrate that cholesterol biosynthesis enzymes, including those producing lathosterol, may form transient metabolic complexes that enhance pathway efficiency. The conversion of lathosterol to 7-dehydrocholesterol represents the penultimate step before cholesterol formation, positioning lathosterol as a critical control point in cholesterol homeostasis [7] [9].
Table 1: Key Sterol Intermediates in Cholesterol Biosynthesis
Sterol Intermediate | Enzyme Responsible for Conversion | Position in Pathway |
---|---|---|
Lanosterol | Lanosterol 14α-demethylase (CYP51A1) | Initial cyclization product |
Zymosterol | Sterol C24-methyltransferase | Early demethylation product |
7-Dehydrodesmosterol | 3β-HSD (NSDHL) | Immediate lathosterol precursor |
Lathosterol | 3β-hydroxysteroid-Δ24-reductase (DHCR24) | Precursor to 7-dehydrocholesterol |
7-Dehydrocholesterol | Sterol-C5-desaturase (SC5D) | Cholesterol precursor |
Cholesterol | 7-Dehydrocholesterol reductase (DHCR7) | Final product |
Sterol-C5-desaturase (SC5D, lathosterol oxidase; EC 1.14.21.6) catalyzes the conversion of lathosterol to 7-dehydrocholesterol through the introduction of a C5-C6 double bond. This endoplasmic reticulum-bound enzyme utilizes molecular oxygen and NAD(P)H as cofactors, employing a di-iron center mechanism for the desaturation reaction [4] [9]. The reaction mechanism involves abstraction of hydrogen atoms from C6 and C7 of lathosterol, resulting in the formation of the Δ5,7-diene system characteristic of 7-dehydrocholesterol [4].
SC5D deficiency profoundly impacts sterol profiles, leading to pathological accumulation of lathosterol and its precursors. This enzymatic step is evolutionarily conserved from yeast to mammals, with human SC5D sharing functional domains with fungal orthologs like ERG3 in Saccharomyces cerevisiae. The enzyme contains four to five transmembrane domains and conserved histidine clusters essential for iron coordination and catalytic activity. Mutagenesis studies have identified critical residues, including threonine-114 (serine in mammals) that stabilizes the enzyme-substrate complex [4] [7].
Table 2: Functional Characteristics of Sterol-C5-Desaturase Across Species
Organism | Gene | Substrate | Product | Cellular Localization |
---|---|---|---|---|
Human | SC5D | Lathosterol | 7-Dehydrocholesterol | Endoplasmic reticulum |
Mouse | Sc5d | Lathosterol | 7-Dehydrocholesterol | Endoplasmic reticulum |
Rat | Sc5d | Lathosterol | 7-Dehydrocholesterol | Endoplasmic reticulum |
Yeast (S. cerevisiae) | ERG3 | Episterol | Ergosta-5,7,24(28)-trienol | Endoplasmic reticulum and vesicles |
Arabidopsis thaliana | STE1 | Episterol/Avenasterol | Δ5,7-Sterols | Endoplasmic reticulum and lipid particles |
Lathosterol participates in complex feedback regulation of cholesterol biosynthesis through its effects on sterol regulatory element-binding protein 2 (SREBP-2) processing. Elevated cellular cholesterol promotes SREBP cleavage-activating protein (SCAP) binding to insulin-induced gene proteins (INSIGs), retaining the SCAP-SREBP complex in the endoplasmic reticulum and suppressing transcription of cholesterol synthetic genes [6] [7]. Lathosterol accumulation similarly inhibits SREBP-2 activation, though with less potency than cholesterol [6] [10].
Therapeutic interventions targeting HMG-CoA reductase (statins) demonstrate lathosterol's role as a regulatory marker. Simvastatin administration in lathosterolosis patients (SC5D deficiency) effectively normalized plasma lathosterol levels by reducing pathway flux through competitive inhibition of HMG-CoA reductase. This intervention decreased plasma lathosterol from 81.6 μmol/L to 7.2 μmol/L (normal: <18 μmol/L) and correlated with clinical improvement in neurodevelopmental parameters [10]. The developmental quotient in one patient increased from 55 to 64 following simvastatin treatment, demonstrating the therapeutic potential of modulating this regulatory pathway [10].
Post-translational regulation also impacts lathosterol metabolism. Cholesterol synthesis enzymes undergo phosphorylation and ubiquitination that modulate their stability and activity. Proteomic studies have identified multiple phosphorylation sites on SC5D and other enzymes in the pathway, suggesting complex kinase-mediated regulation that may respond to cellular sterol status [7].
Lathosterol exists in dynamic equilibrium with structurally related sterol intermediates, particularly 7-dehydrocholesterol (immediately downstream) and desmosterol (in the alternative Kandutsch-Russell pathway). The ratio of lathosterol to cholesterol in plasma serves as a sensitive biomarker for whole-body cholesterol synthesis rates. Elevated lathosterol:cholesterol ratios correlate with increased cholesterol synthesis and predict responsiveness to dietary phytosterol interventions [5] [8].
Clinical studies demonstrate that patients with high lathosterol:cholesterol ratios exhibit significantly different responses to cholesterol-lowering therapies compared to those with high phytosterol ratios (indicating cholesterol absorbers). In coronary angiography patients, high lathosterol:cholesterol ratios were associated with reduced all-cause and cardiovascular mortality, suggesting that endogenous cholesterol synthesis status carries prognostic significance [8]. This ratio also predicts the efficacy of dietary phytosterols; individuals with high baseline lathosterol levels (indicating high cholesterol synthesis) show greater LDL-cholesterol reduction (12.2 mg/dL average) following phytosterol supplementation [5].
In pathological conditions, lathosterol accumulation impacts membrane properties and cellular function. SC5D-deficient cells show increased vulnerability to acidic stress and membrane-disrupting detergents like Triton X-100. This sensitivity results from altered sterol composition, as lathosterol-containing membranes lack the C5-C6 double bond critical for optimal membrane fluidity [1]. Additionally, lathosterol accumulation in genetic disorders correlates with altered carbohydrate composition of membrane-bound virulence factors in pathogens, demonstrating far-reaching consequences of sterol intermediate imbalance [1].
Table 3: Clinical Significance of Lathosterol as a Biomarker
Clinical Context | Lathosterol Level/Status | Interpretation | Clinical Implications |
---|---|---|---|
General population | 6.69% of total plasma sterols (in lathosterolosis) vs. trace in controls | Pathological accumulation | Diagnostic marker for SC5D deficiency |
Coronary artery disease | High lathosterol:cholesterol ratio | Increased cholesterol synthesis | Lower all-cause and cardiovascular mortality |
Phytosterol intervention | High baseline level | High cholesterol synthesis status | Predicts greater LDL-C reduction with phytosterols |
Lathosterolosis therapy | 81.6 μmol/L → 7.2 μmol/L with simvastatin | Therapeutic efficacy | Normalization correlates with clinical improvement |
Hepatic function | Mild non-progressive elevation in liver heterogeneity | Subclinical hepatic involvement | Requires monitoring in lathosterolosis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7